2-Butoxy-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-1,3-dioxane is an organic compound with the molecular formula C8H16O3. It is a member of the dioxane family, which are cyclic ethers containing two oxygen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-1,3-dioxane can be synthesized through the reaction of 1,3-propanediol with butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring. The use of a Dean-Stark apparatus helps in the continuous removal of water, driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like organolithium reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2-Butoxy-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-1,3-dioxane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it undergoes electron transfer processes to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but without the butoxy group.
1,3-Dioxolane: Another cyclic ether with a five-membered ring containing two oxygen atoms.
Uniqueness
2-Butoxy-1,3-dioxane is unique due to the presence of the butoxy group, which imparts different chemical properties and reactivity compared to its analogs. This makes it suitable for specific applications where other dioxanes or dioxolanes may not be as effective .
Properties
CAS No. |
87973-57-7 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-butoxy-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-2-3-5-9-8-10-6-4-7-11-8/h8H,2-7H2,1H3 |
InChI Key |
MEGATJJUPGXXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.